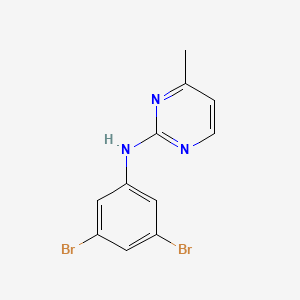
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate
Übersicht
Beschreibung
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is a synthetic organic compound known for its significant role in the production of insecticides. It is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers. This compound is characterized by its high efficacy in pest control and relatively low toxicity to mammals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate typically involves the reaction of ethyl diazoacetate with 1,1-dichloro-4-methyl-1,3-pentadiene, followed by hydrolysis of the resultant ethyl ester . This method, however, is not suitable for large-scale production due to the hazardous nature of ethyl diazoacetate, which can explosively decompose under uncontrolled conditions.
An alternative method involves the treatment of a compound of formula (I) with a tetrahalomethane of formula CZ₂QR, where Q and R are independently selected from chlorine and bromine, in the presence of a free radical catalyst . This process avoids the use of diazoacetate and is more suitable for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is widely used in scientific research due to its insecticidal properties. It is used in:
Chemistry: As a model compound for studying the reactivity of cyclopropane derivatives.
Biology: In studies on the effects of insecticides on various biological systems.
Medicine: Research on the potential therapeutic applications of pyrethroids.
Industry: As a key ingredient in the formulation of insecticides for agricultural and household use.
Wirkmechanismus
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect . The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve function.
Vergleich Mit ähnlichen Verbindungen
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is similar to other pyrethroids such as permethrin, cypermethrin, and deltamethrin. it is unique in its specific structural configuration, which contributes to its distinct insecticidal properties . Similar compounds include:
Permethrin: Known for its use in treating scabies and lice.
Cypermethrin: Widely used in agricultural pest control.
Deltamethrin: Noted for its high potency and effectiveness against a broad range of insects.
Eigenschaften
CAS-Nummer |
60940-88-7 |
|---|---|
Molekularformel |
C10H14Cl2O2 |
Molekulargewicht |
237.12 g/mol |
IUPAC-Name |
ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m0/s1 |
InChI-Schlüssel |
QPTWKDNRYCGMJM-XPUUQOCRSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@@H](C1(C)C)C=C(Cl)Cl |
Kanonische SMILES |
CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B8681861.png)






![1,3-Dioxolane, 2-[(4-nitrophenyl)methyl]-](/img/structure/B8681952.png)
![3-Methylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8681956.png)


